molecular formula C18H17NO3 B14744511 Ushinsunine CAS No. 3175-89-1

Ushinsunine

Cat. No.: B14744511
CAS No.: 3175-89-1
M. Wt: 295.3 g/mol
InChI Key: NVMGTUCOAQKLLO-DLBZAZTESA-N
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Preparation Methods

Chemical Reactions Analysis

Ushinsunine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline compounds .

Scientific Research Applications

Ushinsunine has been studied for its antifungal and antibacterial activities. It has shown inhibitory effects against several fungal strains, including Fusarium oxysporum, Alternaria sp., and Aspergillus niger . Additionally, it exhibits antibacterial properties against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . These properties make this compound a potential candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Ushinsunine is structurally related to other isoquinoline alkaloids such as anonaine, northis compound, and roemerine . These compounds share similar biological activities but differ in their specific molecular targets and potency. For example, anonaine has been shown to possess stronger antibacterial activity compared to this compound . The uniqueness of this compound lies in its specific antifungal properties and its potential for further development as an antimicrobial agent.

Properties

CAS No.

3175-89-1

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(12S,13R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol

InChI

InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17+/m0/s1

InChI Key

NVMGTUCOAQKLLO-DLBZAZTESA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1[C@@H](C5=CC=CC=C54)O)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3

Origin of Product

United States

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